2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,4-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 2,4,6-trimethylphenyl group. This scaffold is characteristic of bioactive molecules often explored for medicinal applications, particularly as kinase inhibitors or enzyme modulators due to the pyrimidinone ring’s ability to mimic purine bases in biological systems .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-14-10-17(4)22(18(5)11-14)27-21(29)13-32-25-26-20-8-9-31-23(20)24(30)28(25)19-7-6-15(2)16(3)12-19/h6-12H,13H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQWVGQLSMFYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.58 g/mol. The structural complexity includes a thieno-pyrimidine core linked to a sulfanyl group and an acetamide moiety. The presence of various functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.58 g/mol |
| IUPAC Name | 2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi. For instance:
- Bacterial Strains : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Fungi : It also displayed antifungal activity against Candida albicans, with MIC values around 16 µg/mL.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Key observations include:
- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Mechanism of Action : The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
The biological activity of the compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The thienyl and pyrimidinyl groups may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for receptors involved in cell signaling pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on cancer cell lines and reported significant apoptosis induction through caspase activation.
- Case Study 2 : Research in Antimicrobial Agents and Chemotherapy demonstrated its efficacy against multi-drug-resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Scientific Research Applications
Medicinal Applications
-
Antitumor Activity :
- Research indicates that compounds similar to this structure exhibit significant antitumor properties. They act by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell proliferation effectively .
- Antimicrobial Properties :
- Targeting Specific Molecular Pathways :
Material Science Applications
-
Building Blocks for Synthesis :
- This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new materials with tailored properties .
- Nanotechnology :
Case Study 1: Antitumor Efficacy
A study published in CORE explored the synthesis of bicyclic thieno[2,3-d]pyrimidines and their antitumor activity. The synthesized compounds showed potent inhibition of tumor cells in vitro, suggesting a promising avenue for cancer treatment based on structural similarities to the compound .
Case Study 2: Antimicrobial Action
Research documented in various journals has focused on the antimicrobial effects of thieno[3,2-d]pyrimidine derivatives. These studies highlighted the compound's ability to inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Research Implications and Limitations
- Data Gaps : Melting points, yields, and bioactivity data for the target compound are absent in the provided evidence, limiting direct comparisons.
- Methodological Variability : Differences in synthesis protocols (e.g., diazonium coupling vs. thioether formation) complicate cross-study comparisons.
- SAR Complexity: Minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter pharmacokinetic profiles, necessitating systematic optimization .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
